4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

Catalog No.
S763329
CAS No.
1762-42-1
M.F
C16H16N2O4
M. Wt
300.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

CAS Number

1762-42-1

Product Name

4,4'-BIS(ETHOXYCARBONYL)-2,2'-BIPYRIDINE

IUPAC Name

ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3

InChI Key

CTXJVXIVHPUFIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC
  • Ligand in coordination chemistry

    The bipyridine core in Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate acts as a bidentate chelating ligand, meaning it can form strong bonds with metal ions using two nitrogen atoms. This property makes it a valuable tool for studying coordination chemistry, particularly in the design and development of metal complexes with specific catalytic or functional properties [].

  • Building block for supramolecular assemblies

    Due to its rigid structure and functional groups, Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate can be used as a building block for the construction of supramolecular assemblies. These assemblies are highly ordered structures formed through non-covalent interactions between molecules. Researchers are exploring the potential of this molecule in the development of functional materials with tailored properties, such as sensors, molecular machines, and photoactive materials.

  • Organic synthesis

    The presence of the ester groups in Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate allows for further chemical modifications through various organic reactions. This versatility makes it a useful intermediate in the synthesis of more complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and other fields.

4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine is an organic compound characterized by its bipyridine backbone and two ethoxycarbonyl functional groups at the 4 and 4' positions. Its molecular formula is C14H14N2O4, and it has a molecular weight of 270.27 g/mol. This compound is notable for its ability to act as a ligand in coordination chemistry, facilitating the formation of metal complexes due to the presence of nitrogen atoms in the bipyridine structure .

Et-dcbpy functions primarily as a bidentate chelating ligand. The lone pairs on the nitrogen atoms of the pyridine rings donate electrons to a metal center, forming coordinate covalent bonds. This interaction can influence the electronic properties of the metal complex, leading to applications in catalysis and light absorption [].

Typical of bipyridine derivatives:

  • Coordination Reactions: The nitrogen atoms can coordinate with transition metals, forming stable complexes that are useful in catalysis and material science.
  • Hydrolysis: The ethoxycarbonyl groups can undergo hydrolysis to yield carboxylic acids, which may further react with other nucleophiles.
  • Substitution Reactions: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution mechanisms, allowing for further functionalization of the compound .

The synthesis of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine typically involves several approaches:

  • Esterification: Reacting 2,2'-bipyridine with ethyl chloroformate under basic conditions can yield the desired compound.
  • Direct Alkylation: Using a base to deprotonate 2,2'-bipyridine followed by reaction with ethyl bromoacetate can also produce this compound.
  • Multi-step Synthesis: A more complex route may involve the synthesis of intermediates that are subsequently transformed into 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine through a series of reactions including reduction and acylation .

The primary applications of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine include:

  • Ligand in Coordination Chemistry: It is widely used as a ligand for forming metal complexes which are important in catalysis and material science.
  • Building Block in Organic Synthesis: This compound serves as a versatile building block for synthesizing more complex organic molecules.
  • Potential Drug Development: Given its structural properties, it may be explored for developing new pharmaceutical agents targeting specific diseases .

Interaction studies involving 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine primarily focus on its coordination with metal ions. These studies reveal how the compound's electronic properties change upon complexation and how these changes affect catalytic activity. For example, studies have shown that this compound can stabilize certain oxidation states of transition metals, enhancing their reactivity in catalytic cycles .

Several compounds share structural similarities with 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-BipyridineLacks functional groups at the 4 positionsSimpler structure; less versatile for functionalization
4,4'-Bis(methoxycarbonyl)-2,2'-bipyridineContains methoxycarbonyl groups instead of ethoxyDifferent reactivity; used in different synthetic pathways
2,2'-BipyridineSimilar bipyridine core without substituentsCommonly used as a ligand but lacks additional functionalities
4,4'-Bis(hydroxymethyl)-2,2'-bipyridineHydroxymethyl groups instead of ethoxycarbonylEnhanced hydrogen bonding capabilities

Uniqueness

The uniqueness of 4,4'-Bis(ethoxycarbonyl)-2,2'-bipyridine lies in its dual ethoxycarbonyl substituents which provide enhanced reactivity and versatility compared to simpler bipyridines. This allows for greater functionalization potential and application across various fields including catalysis and materials science .

XLogP3

1.9

Wikipedia

4,4'-Bis(ethoxycarbonly)-2,2'-bipyridine

Dates

Last modified: 08-15-2023

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